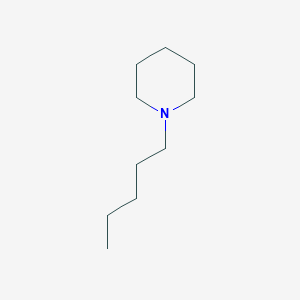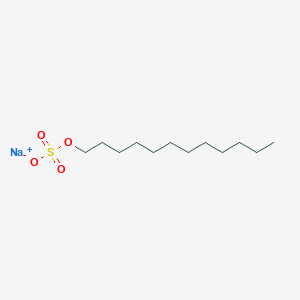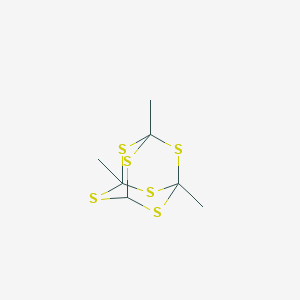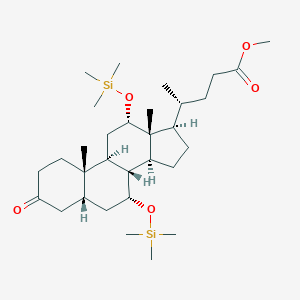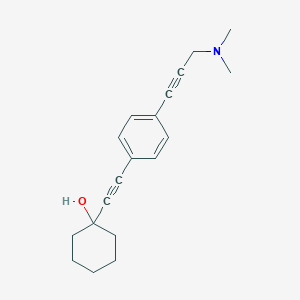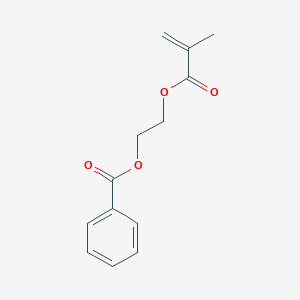
2-(Benzoyloxy)ethyl methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzoyloxy)ethyl methacrylate (BEMA) is a monomer that is used in the synthesis of various polymers and copolymers. It is a clear, colorless liquid with a molecular weight of 246.28 g/mol. BEMA is widely used in the field of material science due to its unique properties, such as its ability to undergo polymerization under mild conditions.
Mecanismo De Acción
The mechanism of action of 2-(Benzoyloxy)ethyl methacrylate-based polymers is based on their ability to undergo hydrolysis in vivo, resulting in the release of the drug payload. The hydrolysis of 2-(Benzoyloxy)ethyl methacrylate-based polymers is triggered by the presence of enzymes or acidic conditions in the body. The release of the drug payload can be controlled by adjusting the chemical structure of the polymer.
Efectos Bioquímicos Y Fisiológicos
2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have minimal toxicity and are well-tolerated in vivo. In addition, 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have good biocompatibility and biodegradability, making them suitable for use in various biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Benzoyloxy)ethyl methacrylate-based polymers in lab experiments include their ease of synthesis, tunable properties, and biocompatibility. However, the limitations of using 2-(Benzoyloxy)ethyl methacrylate-based polymers in lab experiments include their susceptibility to hydrolysis and their potential to release toxic byproducts during degradation.
Direcciones Futuras
Future research directions for 2-(Benzoyloxy)ethyl methacrylate-based polymers include the development of new synthesis methods, the optimization of drug release profiles, and the investigation of their potential applications in tissue engineering and regenerative medicine. In addition, the development of new 2-(Benzoyloxy)ethyl methacrylate-based copolymers with improved properties is an area of active research.
Métodos De Síntesis
The synthesis of 2-(Benzoyloxy)ethyl methacrylate can be achieved through several methods, including free radical polymerization, atom transfer radical polymerization, and reversible addition-fragmentation chain transfer polymerization. Among these methods, free radical polymerization is the most commonly used method for the synthesis of 2-(Benzoyloxy)ethyl methacrylate. This method involves the use of a free radical initiator, such as AIBN (azobisisobutyronitrile), which initiates the polymerization process.
Aplicaciones Científicas De Investigación
2-(Benzoyloxy)ethyl methacrylate has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biomedical engineering. 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have excellent biocompatibility and biodegradability, making them suitable for use in drug delivery systems. In addition, 2-(Benzoyloxy)ethyl methacrylate-based polymers have been shown to have good mechanical properties, making them suitable for use in tissue engineering applications.
Propiedades
Número CAS |
14778-47-3 |
|---|---|
Nombre del producto |
2-(Benzoyloxy)ethyl methacrylate |
Fórmula molecular |
C13H14O4 |
Peso molecular |
234.25 g/mol |
Nombre IUPAC |
2-(2-methylprop-2-enoyloxy)ethyl benzoate |
InChI |
InChI=1S/C13H14O4/c1-10(2)12(14)16-8-9-17-13(15)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3 |
Clave InChI |
IRUHNBOMXBGOGR-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
SMILES canónico |
CC(=C)C(=O)OCCOC(=O)C1=CC=CC=C1 |
Otros números CAS |
14778-47-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



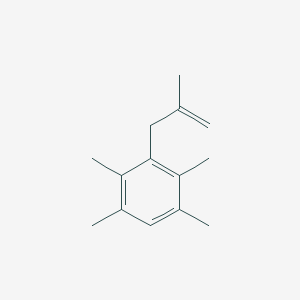

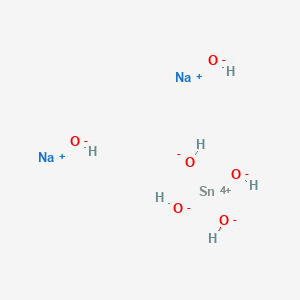
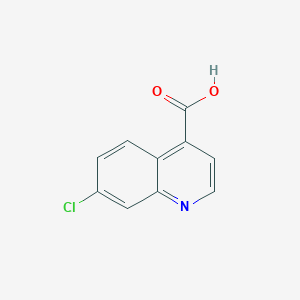
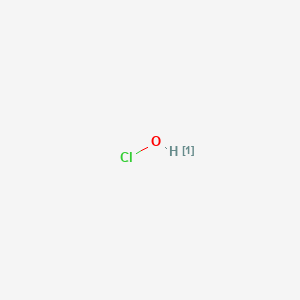

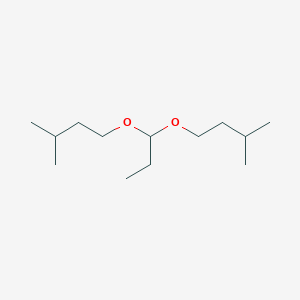
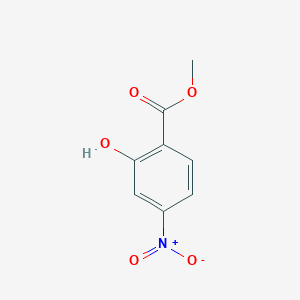
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
